3-Amino-2-(4-fluorophenyl)propan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-amino-2-(4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 |
InChI Key |
GCXZDTJUOWYBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2 4 Fluorophenyl Propan 1 Ol and Its Stereoisomers
Racemic and Diastereomeric Synthesis Strategies
Reduction-Based Approaches from Precursors
Reduction-based methods are a common strategy for the synthesis of β-amino alcohols, starting from precursors that already contain the basic carbon skeleton. These methods are often straightforward and can be high-yielding.
A potential precursor for the synthesis of 3-Amino-2-(4-fluorophenyl)propan-1-ol is 3-(4-fluorophenyl)-2-nitropropene. The reduction of related nitroalkenes, such as 1-phenyl-2-nitropropene, is a known route to corresponding amines. wikipedia.orggoogle.com Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LAH), sodium borohydride (B1222165), aluminum amalgam, or catalytic hydrogenation with reagents like Raney nickel or palladium. wikipedia.org This reduction typically proceeds in two steps: hydrogenation of the double bond and reduction of the nitro group to an amine. Subsequent reduction of a carbonyl group, if formed, to the desired alcohol would complete the synthesis. For instance, the reduction of 1-(2-fluorophenyl)-2-nitropropene has been achieved using SnCl2·2H2O.
Hydride reagents are powerful tools for the reduction of various functional groups, including nitriles and esters, which can serve as precursors to this compound. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing nitriles to primary amines. chemistrysteps.comyoutube.com For example, the reduction of a nitrile can proceed via nucleophilic addition of a hydride ion to form an imine salt, which is then further reduced to the amine. chemistrysteps.com Similarly, esters can be reduced to alcohols using hydride reagents. A synthesis of a related compound, 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol, was achieved by the reduction of the corresponding ethyl ester with lithium aluminum hydride. prepchem.com
Sodium borohydride (NaBH4) is a milder reducing agent that can also be used, often in the presence of a catalyst like CoCl2 or Raney nickel, to reduce nitriles to amines. wikipedia.org The choice of hydride reagent and reaction conditions can influence the outcome and selectivity of the reduction.
| Reagent | Precursor Functional Group | Product Functional Group | Reference(s) |
| Lithium Aluminum Hydride (LiAlH4) | Nitrile | Primary Amine | chemistrysteps.comyoutube.com |
| Lithium Aluminum Hydride (LiAlH4) | Ester | Alcohol | prepchem.com |
| Sodium Borohydride (NaBH4) | Nitrile | Primary Amine | wikipedia.org |
| Tin(II) Chloride (SnCl2) | Nitroalkene | Oxime/Amine |
Multi-Step Approaches from Readily Available Starting Materials
Multi-step syntheses allow for the construction of the target molecule from simple, commercially available starting materials. A common approach involves the synthesis of a β-amino acid intermediate, which can then be reduced to the corresponding β-amino alcohol. For example, racemic 3-amino-3-(4-fluorophenyl)propionic acid has been synthesized through a modified Rodionov reaction, involving the condensation of 4-fluorobenzaldehyde with malonic acid in the presence of ammonium (B1175870) acetate. mdpi.com This β-amino acid can then be reduced to the desired this compound.
General Methods for β-Amino Alcohol Synthesis Applicable to the Core Structure
Several general methods for the synthesis of β-amino alcohols are applicable to the this compound core structure. rsc.org These include the ring-opening of epoxides with nitrogen nucleophiles, which is a highly versatile and stereospecific method. researchgate.netdiva-portal.org Both cis- and trans-epoxides can be used to generate syn- and anti-β-amino alcohols, respectively. diva-portal.org Another powerful method is the Sharpless asymmetric aminohydroxylation of alkenes, which can directly introduce the amino and hydroxyl groups in an enantioselective manner. diva-portal.org
Enantioselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound is crucial for pharmaceutical applications. Enantioselective methods aim to produce a single enantiomer in high purity.
One approach to enantioselective synthesis is through the use of chiral catalysts or auxiliaries. nih.gov For instance, enantioselective radical C-H amination has been developed to produce chiral β-amino alcohols. nih.gov This method utilizes a multi-catalytic system involving a chiral copper catalyst and a photocatalyst to achieve regio- and enantioselective amination of an alcohol precursor. nih.gov
Another strategy involves the enzymatic resolution of a racemic mixture. For example, lipase-catalyzed hydrolysis can be used to selectively hydrolyze one enantiomer of a β-amino acid ester, allowing for the separation of the two enantiomers. mdpi.com The resulting enantiomerically pure β-amino acid can then be reduced to the corresponding enantiopure β-amino alcohol.
Asymmetric synthesis using chiral Ni(II) complexes has also been employed to produce fluorinated amino acids with high enantiomeric purity. nih.gov This methodology could potentially be adapted for the synthesis of precursors to chiral this compound.
Asymmetric Catalysis for Chiral Induction
Asymmetric catalysis provides a powerful and atom-economical approach to introduce chirality. Various catalytic systems have been developed to achieve high enantioselectivity in the synthesis of chiral amino alcohols.
Spiroborate Ester Catalyzed Systems:
Novel spiroborate esters derived from nonracemic 1,2-amino alcohols have proven to be highly effective catalysts for the asymmetric borane reduction of prochiral ketones. nih.gov These catalysts can be prepared from chiral 1,2-aminoalcohols, ethylene glycol, and triisopropyl borate. nih.gov The resulting spiroborate esters are stable and easy to handle, and they have demonstrated outstanding enantioselectivity in the borane reduction of various ketones. nih.govresearchgate.net For the synthesis of this compound, a suitable prochiral ketone precursor would be 3-amino-2-(4-fluorophenyl)-1-propanone. The spiroborate ester catalyst, in the presence of a borane source like borane-dimethyl sulfide complex, can reduce the ketone to the corresponding alcohol with high enantiomeric excess (ee). nih.gov Research has shown that these catalysts can provide optically active alcohols in excellent chemical yields with up to 99% ee. nih.gov
Chiral Ruthenium-Diphosphine Catalysts:
Chiral ruthenium-diphosphine complexes are well-established catalysts for the asymmetric hydrogenation of ketones. These catalysts, often featuring ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can achieve high levels of enantioselectivity in the reduction of a wide range of substrates. dicp.ac.cn In the context of synthesizing this compound, a precursor such as 3-amino-1-(4-fluorophenyl)propan-2-one could be subjected to asymmetric hydrogenation using a chiral ruthenium-diphosphine catalyst. The choice of ligand and reaction conditions is critical to achieving high enantioselectivity. d-nb.infonih.gov
| Catalyst System | Substrate Type | Typical Enantioselectivity | Reference |
| Spiroborate Esters | Prochiral Ketones | Up to 99% ee | nih.gov |
| Chiral Ruthenium-Diphosphine | Prochiral Ketones | High ee | d-nb.infonih.gov |
Mannich-type Reactions:
The organocatalytic asymmetric Mannich reaction is a powerful tool for the enantioselective and diastereoselective formation of carbon-carbon bonds, leading to β-amino carbonyl compounds. ru.nlresearchgate.net These products are versatile intermediates that can be further transformed into chiral amino alcohols. For the synthesis of this compound, a three-component Mannich reaction could be employed, involving an aldehyde, an amine, and a ketone, catalyzed by a chiral organocatalyst such as proline or its derivatives. nih.gov The resulting β-amino ketone can then be reduced to the desired amino alcohol. High diastereo- and enantioselectivities have been achieved in many organocatalyzed Mannich reactions. nih.gov
Lipase-Catalyzed Enantiomer-Selective Acylation and Hydrolysis:
Enzymes, particularly lipases, are widely used in organic synthesis due to their high enantioselectivity and mild reaction conditions. semanticscholar.org Lipase-catalyzed kinetic resolution is a common strategy for obtaining enantiomerically pure compounds. In the synthesis of this compound, a racemic mixture of the corresponding amino alcohol could be subjected to enantiomer-selective acylation using a lipase such as Candida antarctica lipase B (CALB) and an acyl donor. frontiersin.org This results in the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, a racemic ester precursor could undergo enantioselective hydrolysis catalyzed by a lipase. nih.gov
| Enzyme | Reaction Type | Substrate | Selectivity | Reference |
| Lipase PSIM (Burkholderia cepacia) | Hydrolysis | Racemic β-amino carboxylic ester hydrochlorides | Excellent ee (≥99%) | semanticscholar.org |
| Porcine Pancreatic Lipase | Deacetylation | 2,4-diacetoxyphenyl alkyl ketones | Highly regioselective | nih.gov |
Chiral Auxiliary-Based Synthetic Routes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired chirality is established, the auxiliary can be removed and often recovered. For the synthesis of this compound, a chiral auxiliary, such as an oxazolidinone popularized by David Evans, could be attached to a suitable prochiral substrate. wikipedia.org Subsequent diastereoselective reactions, such as alkylation or aldol (B89426) reactions, would introduce the desired stereocenters. nih.gov Finally, removal of the chiral auxiliary would yield the enantiomerically enriched target molecule. nih.gov
Asymmetric Strecker-Type Reactions Followed by Reduction
The asymmetric Strecker reaction is a classic method for the synthesis of α-amino acids and their derivatives. researchgate.netnih.gov This reaction involves the addition of a cyanide source to an imine, often in the presence of a chiral catalyst. The resulting α-aminonitrile can then be hydrolyzed to an α-amino acid or reduced to a β-amino alcohol. For the synthesis of this compound, an imine derived from 4-fluorobenzaldehyde could be subjected to an asymmetric Strecker reaction. Subsequent reduction of the nitrile group would provide the desired amino alcohol. researchgate.net
Diastereoselective Dihydroxylation and Subsequent Transformations
OsO₄/NMO Systems:
The dihydroxylation of alkenes using osmium tetroxide (OsO₄) is a reliable method for the formation of vicinal diols with syn-stereochemistry. masterorganicchemistry.com The use of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), allows for the use of catalytic amounts of the toxic and expensive OsO₄. organic-chemistry.org To synthesize this compound, a suitable alkene precursor, such as 1-(4-fluorophenyl)prop-2-en-1-amine, could undergo diastereoselective dihydroxylation. The resulting diol can then be further transformed into the target amino alcohol. The stereochemistry of the dihydroxylation can often be controlled by the existing stereocenter in the substrate or by using chiral ligands in what is known as the Sharpless asymmetric dihydroxylation. slideshare.net
Post-Synthetic Stereoisomer Resolution Techniques
Following the synthesis of a racemic or diastereomeric mixture of this compound, resolution techniques are employed to separate the individual stereoisomers. The choice of method depends on the physical and chemical properties of the stereoisomers and often involves either chromatographic separation or classical resolution through the formation of diastereomeric salts.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For the separation of this compound enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, enabling their separation.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol or ethanol, is a critical parameter that is optimized to achieve baseline resolution. yakhak.org The selection of the appropriate CSP and mobile phase is often empirical and requires screening of various conditions.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Resolution
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
This table presents a hypothetical but representative set of conditions for the chiral HPLC separation of this compound enantiomers based on established methods for similar amino alcohols.
Classical resolution by the formation of diastereomeric salts is a well-established and often cost-effective method for separating enantiomers on a larger scale. libretexts.org This technique involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org
This difference in solubility allows for the separation of the diastereomers by fractional crystallization. libretexts.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation, the desired enantiomer of the amino alcohol can be recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent and solvent system is crucial for successful resolution and is typically determined through experimental screening.
Table 2: Representative Protocol for Diastereomeric Salt Resolution
| Step | Procedure |
| 1. Salt Formation | The racemic this compound is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of a chiral resolving agent, such as (R)-(-)-Mandelic acid. |
| 2. Crystallization | The solution is allowed to cool slowly, inducing the crystallization of the less soluble diastereomeric salt. |
| 3. Isolation | The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities. |
| 4. Liberation of Enantiomer | The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to liberate the free amino alcohol enantiomer, which can then be extracted with an organic solvent. |
This table outlines a generalized procedure for the classical resolution of this compound. The specific conditions, such as solvent and resolving agent, would require experimental optimization.
Chemical Transformations and Derivatization Strategies of 3 Amino 2 4 Fluorophenyl Propan 1 Ol
Reactivity of the Hydroxyl Functional Group
The primary alcohol moiety in 3-amino-2-(4-fluorophenyl)propan-1-ol is a prime site for modifications such as oxidation, esterification, and etherification. These reactions are fundamental in altering the molecule's polarity, steric profile, and potential for further conjugation.
Oxidation Reactions (e.g., to Carbonyl Compounds, Carboxylic Acids)
The primary alcohol can be selectively oxidized to yield either the corresponding aldehyde, 3-amino-2-(4-fluorophenyl)propanal, or the carboxylic acid, 3-amino-2-(4-fluorophenyl)propanoic acid. The choice of oxidant and reaction conditions dictates the final product.
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are commonly employed for this transformation. These conditions are generally mild enough to avoid over-oxidation and are compatible with the amino group, which may be protected as a precaution.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO2). The synthesis of related β-amino acids, such as 3-amino-3-arylpropionic acids, has been achieved by reacting the corresponding aldehyde with malonic acid and ammonium (B1175870) acetate, indicating an alternative pathway to these valuable derivatives. google.comchemicalbook.com
| Target Product | Typical Reagents | General Conditions |
|---|---|---|
| 3-Amino-2-(4-fluorophenyl)propanal | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Anhydrous organic solvent (e.g., CH₂Cl₂) |
| 3-Amino-2-(4-fluorophenyl)propanoic acid | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | Aqueous or acidic conditions, often with heating |
Esterification and Etherification Reactions
The hydroxyl group readily participates in ester and ether formation, which are common strategies for creating prodrugs or modifying the physicochemical properties of a molecule.
Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid, acyl chloride, or acid anhydride (B1165640). Acid-catalyzed Fischer esterification with a carboxylic acid is a classic method, though often requires forcing conditions. More commonly, the reaction is performed with a more reactive acyl chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, at or below room temperature.
Etherification: The formation of an ether linkage can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
| Reaction Type | Reactant | Base/Catalyst | Resulting Derivative |
|---|---|---|---|
| Esterification | Acetyl Chloride | Pyridine | 3-Amino-2-(4-fluorophenyl)propyl acetate |
| Esterification | Benzoic Acid | H₂SO₄ (catalytic) | 3-Amino-2-(4-fluorophenyl)propyl benzoate |
| Etherification | Methyl Iodide | Sodium Hydride (NaH) | 3-Amino-1-methoxy-2-(4-fluorophenyl)propane |
| Etherification | Benzyl Bromide | Sodium Hydride (NaH) | 3-Amino-1-(benzyloxy)-2-(4-fluorophenyl)propane |
Reactivity of the Amino Functional Group
The primary amine is a versatile nucleophilic center, enabling transformations such as acylation, alkylation, and sulfonation. These reactions are crucial for building larger, more complex molecules, including peptides and sulfonamides.
Acylation for Amide Formation and Peptide Coupling
The reaction of the amino group with carboxylic acids or their derivatives to form an amide bond is one of the most fundamental transformations in organic synthesis. unimi.it
Amide Formation: Simple amides are formed by reacting this compound with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Peptide Coupling: In peptide synthesis, the amino group of the molecule can be coupled with the carboxylic acid of an N-protected amino acid. This reaction requires the use of a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. bachem.comnih.gov A wide variety of coupling reagents exist, each with specific advantages regarding reaction speed, efficiency, and suppression of side reactions like racemization. bachem.comnih.gov Common classes include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). bachem.comnih.gov To ensure selective acylation at the amino group, the hydroxyl group is often protected with a suitable protecting group (e.g., silyl (B83357) ether) prior to the coupling reaction.
| Reagent Class | Example (Acronym) | Key Features |
|---|---|---|
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Classical, inexpensive reagent; forms insoluble urea (B33335) byproduct. nih.gov |
| Phosphonium Salts | PyBOP | Effective coupling properties; considered a non-toxic alternative to BOP. bachem.com |
| Aminium/Uronium Salts | HATU | Highly efficient and fast-acting, particularly useful for sterically hindered couplings. bachem.comnih.gov |
| Aminium/Uronium Salts | HBTU | Commonly used, efficient, and cost-effective. bachem.comnih.gov |
Alkylation and Reductive Amination
Introducing alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more effectively, via reductive amination.
Direct Alkylation: While seemingly straightforward, reacting the primary amine with alkyl halides often leads to a mixture of mono- and di-alkylated products, along with the potential for quaternary ammonium salt formation, making it difficult to control. masterorganicchemistry.com
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comwikipedia.org This process involves two main steps: first, the amine is condensed with an aldehyde or ketone to form an intermediate imine (or enamine). Second, the imine is reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org A key advantage is the ability to perform this as a one-pot reaction using reducing agents that are selective for the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comyoutube.com
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are milder than sodium borohydride (B1222165) (NaBH4) and stable under the weakly acidic conditions often used to promote imine formation. masterorganicchemistry.comwikipedia.orgresearchgate.net
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | Sodium Triacetoxyborohydride | N,N-Dimethyl-2-(4-fluorophenyl)-3-hydroxypropan-1-amine |
| Acetone | Sodium Cyanoborohydride | 3-(Isopropylamino)-2-(4-fluorophenyl)propan-1-ol |
| Benzaldehyde | Sodium Triacetoxyborohydride | 3-(Benzylamino)-2-(4-fluorophenyl)propan-1-ol |
Sulfonation for Sulfonamide Derivatives
The primary amino group can react with sulfonyl chlorides to form sulfonamides, a functional group present in a wide range of therapeutic agents. nih.govresearchgate.net This reaction, known as sulfonylation, is typically carried out by treating the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine. The base serves to catalyze the reaction and neutralize the hydrochloric acid byproduct. The resulting sulfonamides are often stable, crystalline solids and represent a significant class of derivatives due to their diverse biological activities. nih.govmdpi.com
| Sulfonyl Chloride Reagent | Base | Resulting Sulfonamide Derivative |
|---|---|---|
| p-Toluenesulfonyl chloride | Pyridine | N-(2-(4-Fluorophenyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl chloride | Triethylamine | N-(2-(4-Fluorophenyl)-3-hydroxypropyl)methanesulfonamide |
| Dansyl chloride | Triethylamine | 5-((2-(4-Fluorophenyl)-3-hydroxypropyl)sulfamoyl)-1-methylnaphthalene |
Electrophilic Aromatic Substitution on the 4-Fluorophenyl Moiety
The 4-fluorophenyl group of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of new functional groups onto the aromatic ring. The regioselectivity of these reactions is primarily dictated by the electronic properties of the fluorine atom and the alkyl side chain.
In electrophilic aromatic substitution, the fluorine atom exhibits a dual electronic effect. It is strongly electronegative, leading to an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.
Since the para position is already occupied by the propanolamine (B44665) side chain, electrophilic substitution is expected to occur primarily at the positions ortho to the fluorine atom (C3 and C5 positions of the phenyl ring). The alkyl side chain is a weak activating group and also an ortho, para director. In this case, it directs to the same positions as the fluorine atom (C3 and C5). Therefore, electrophilic attack is strongly favored at the positions adjacent to the fluorine atom.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-Fluorophenyl Moiety
| Position | Electronic Effect of Fluorine | Electronic Effect of Alkyl Side Chain | Predicted Outcome |
| C2, C6 (ortho to alkyl) | meta to Fluorine | ortho directing (activating) | Minor products |
| C3, C5 (meta to alkyl) | ortho to Fluorine | meta directing (deactivating) | Major products |
Nitration is a classic example of electrophilic aromatic substitution. While no specific studies on the nitration of this compound have been reported, the nitration of analogous compounds like 4-fluorotoluene (B1294773) provides insight into the expected outcome. Studies on the nitration of 4-fluorotoluene have shown that substitution occurs at the positions ortho to the fluorine atom. rsc.orgresearchgate.net
Therefore, the nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is predicted to yield primarily 3-amino-2-(4-fluoro-3-nitrophenyl)propan-1-ol.
Other electrophilic substitution reactions such as halogenation (e.g., with Br₂/FeBr₃) and Friedel-Crafts reactions could also be employed to introduce further functionality to the aromatic ring, with the substitution pattern being governed by the same directing effects.
Strategic Derivatization for Functionalization and Probe Development
The presence of both an amino and a hydroxyl group in this compound makes it an excellent candidate for strategic derivatization to create functionalized molecules and research probes.
The primary amine can be readily acylated, alkylated, or converted into amides, sulfonamides, or ureas. The hydroxyl group can be esterified or etherified. These transformations allow for the attachment of a wide range of moieties, including fluorescent tags, biotin, or other reporter groups, to create molecular probes for biological studies.
For example, the amine can be reacted with a fluorescent dye containing a reactive group such as an isothiocyanate or a succinimidyl ester to yield a fluorescently labeled derivative. researchgate.net Such probes could be used in fluorescence microscopy or flow cytometry to study the localization and interactions of the parent molecule within biological systems.
Table 3: Examples of Derivatization Strategies for Probe Development
| Functional Group | Derivatization Reaction | Reagent Example | Resulting Derivative | Potential Application |
| Amino Group | Acylation | Fluorescein isothiocyanate (FITC) | Fluorescently labeled amide | Cellular imaging, binding assays |
| Amino Group | Sulfonylation | Dansyl chloride | Fluorescent sulfonamide | Fluorescence spectroscopy |
| Hydroxyl Group | Esterification | Biotinoyl chloride | Biotinylated ester | Affinity purification, detection |
| Hydroxyl Group | Etherification | Propargyl bromide | Alkyne-functionalized ether | Click chemistry conjugation |
The versatility of these derivatization strategies highlights the potential of this compound as a scaffold for the development of customized research tools.
Applications of 3 Amino 2 4 Fluorophenyl Propan 1 Ol As a Chiral Building Block and Scaffold
Utilization in the Synthesis of Complex Organic Architectures
The inherent chirality and multiple functional groups of 3-Amino-2-(4-fluorophenyl)propan-1-ol make it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds that serve as starting materials for the synthesis of complex natural products and pharmaceuticals. appchemical.comabsolutechiral.com The strategic incorporation of this building block allows for the efficient and stereocontrolled introduction of key structural motifs.
The presence of the primary amine and primary alcohol functionalities allows for a wide range of chemical transformations. These groups can be selectively protected and derivatized to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This enables chemists to construct intricate molecular frameworks with a high degree of stereochemical control, which is crucial for the biological activity of many complex molecules.
Table 1: Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Primary Amine | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Substituted Amines |
| Primary Alcohol | Oxidation, Esterification, Etherification | Aldehydes, Carboxylic Acids, Esters, Ethers |
Development of Fluoro-Containing Peptidomimetics and Modified Peptides
The structural similarity of this compound to the amino acid phenylalanine makes it an excellent candidate for the synthesis of peptidomimetics and modified peptides. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability.
Furthermore, this amino alcohol can serve as a precursor for the synthesis of non-natural β-amino acids. bldpharm.com The incorporation of β-amino acids into peptides can lead to the formation of novel secondary structures, such as helices and sheets, that are not observed in natural peptides. This opens up new avenues for the design of peptides with tailored biological activities.
Design and Synthesis of Novel Heterocyclic Systems Incorporating the Amino Alcohol Moiety
The bifunctional nature of this compound makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form five- and six-membered rings, which are common structural motifs in many biologically active molecules.
One common application is the synthesis of oxazolines. acubiochem.com The reaction of the amino alcohol with a carboxylic acid or its derivative, followed by cyclodehydration, yields the corresponding oxazoline. Chiral oxazolines are widely used as ligands in asymmetric catalysis.
Similarly, the amino group can be used to construct pyrrolidine (B122466) rings, another important class of heterocycles found in numerous natural products and pharmaceuticals. nih.govmdpi.com Various synthetic strategies, including reductive amination of dicarbonyl compounds or intramolecular cyclization of appropriately functionalized precursors derived from the amino alcohol, can be employed. The fluorine atom on the phenyl ring can influence the reactivity and properties of the resulting heterocyclic systems.
Table 2: Heterocyclic Systems Derived from this compound
| Heterocycle | Synthetic Strategy | Potential Applications |
|---|---|---|
| Oxazolines | Cyclodehydration of N-acyl derivatives | Chiral ligands for asymmetric catalysis |
| Pyrrolidines | Reductive amination, Intramolecular cyclization | Biologically active compounds, Organocatalysts |
| Pyridazines | Multi-component reactions | Pharmacologically active agents |
Contributions to Chiral Ligand and Organocatalyst Development
The chirality and functionality of this compound make it an excellent scaffold for the development of new chiral ligands and organocatalysts. Chiral ligands are essential for enantioselective metal-catalyzed reactions, which are a cornerstone of modern asymmetric synthesis.
By modifying the amino and hydroxyl groups, a wide variety of bidentate and tridentate ligands can be prepared. For example, the amino group can be converted into an imine or an amide, while the hydroxyl group can be etherified or esterified. These modifications allow for the fine-tuning of the steric and electronic properties of the ligand, which in turn influences the stereoselectivity of the catalyzed reaction. Amino acids and their derivatives are well-established precursors for such ligands. mdpi.com
In the field of organocatalysis, small organic molecules are used to catalyze chemical reactions. Chiral amino alcohols and their derivatives, such as those derived from this compound, can act as efficient organocatalysts for a variety of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. mdpi.comdovepress.com The presence of both a basic amino group and an acidic (or hydrogen-bond donating) hydroxyl group allows for bifunctional catalysis, where both functionalities participate in the catalytic cycle to activate the substrates and control the stereochemistry of the product.
Scaffold for Structure-Based Molecular Design in Chemical Biology Research
In the field of chemical biology, small molecules are used as tools to study and manipulate biological processes. The this compound scaffold provides a versatile platform for the design and synthesis of such molecular probes and potential therapeutic agents.
Structure-based drug design relies on the three-dimensional structure of a biological target, such as an enzyme or a receptor, to design molecules that can bind to it with high affinity and selectivity. drugdiscoverynews.comopenrepository.com The rigid framework and multiple points of diversification of the this compound scaffold make it an ideal starting point for the development of compound libraries for high-throughput screening.
By systematically modifying the amino, hydroxyl, and phenyl groups, chemists can generate a diverse collection of molecules and study their structure-activity relationships (SAR). The fluorine atom can also serve as a useful probe for studying drug-target interactions using techniques such as fluorine NMR spectroscopy. This information is invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds in the drug discovery process. The development of chemical probes from such scaffolds is a key strategy in advancing our understanding of complex biological systems.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of the Fluorine Atom Position and Substitution on Molecular Interactions and Bioavailability
The position of the fluorine atom on the phenyl ring of 3-Amino-2-phenylpropan-1-ol analogs profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn dictate its molecular interactions and bioavailability. The 4-fluoro (para) substitution, as seen in the title compound, is a common strategy in drug design.
Molecular Interactions: The high electronegativity of the fluorine atom at the para-position can alter the electron distribution of the entire aromatic ring. This modification can influence key interactions with biological targets, such as enzymes or receptors. For instance, the fluorine atom can participate in favorable orthogonal multipolar interactions with carbonyl groups or amide bonds in a protein's active site. nih.gov While not a strong hydrogen bond acceptor itself, its presence can modulate the hydrogen-bonding potential of nearby functional groups. nih.gov Studies on related halogenated phenylethanolamines and phenoxypropanolamines have shown that the position of halogen substituents significantly impacts their biological activity, with para-substituted compounds often exhibiting distinct pharmacological profiles compared to their ortho- or meta-isomers. nih.gov
The metabolic profile of fluorinated compounds can also be influenced by the fluorine's position. Studies on ortho-, meta-, and para-fluorofentanyl, for example, have shown that while the main metabolic pathways like N-dealkylation and hydroxylation are similar for all isomers, the relative abundance of different metabolites can vary. mq.edu.auchiraltech.com This suggests that the position of the fluorine atom can subtly direct metabolic processes, which has implications for both the duration of action and the potential for active metabolites.
A comparative analysis of the physicochemical properties of positional isomers highlights the importance of the 4-fluoro substitution.
| Property | 2-Fluoro Isomer (ortho) | 3-Fluoro Isomer (meta) | 4-Fluoro Isomer (para) | Influence on Bioavailability |
|---|---|---|---|---|
| Electronic Effect | Strong inductive effect, potential for intramolecular interactions. | Primarily inductive effect. | Inductive and resonance effects, influencing pKa of the amino group. | Alters binding affinity to transporters and metabolizing enzymes. |
| Lipophilicity (LogP) | Generally increased compared to the non-fluorinated parent. | Generally increased compared to the non-fluorinated parent. | Generally increased compared to the non-fluorinated parent. | Impacts membrane permeability and absorption. |
| Metabolic Stability | May sterically hinder metabolism at adjacent positions. | Less direct steric hindrance to metabolism. | Effectively blocks para-hydroxylation, a common metabolic pathway. | Increases half-life and overall exposure. |
Stereochemical Purity and Configurational Effects on Target Engagement and Biological Modulations
3-Amino-2-(4-fluorophenyl)propan-1-ol possesses a chiral center at the C2 position of the propanol (B110389) backbone, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol and (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
The stereoselective synthesis of individual enantiomers of related amino alcohols is a significant area of research, underscoring the importance of stereochemical purity for elucidating specific biological effects. For instance, methods for the stereoselective synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol and the synthesis of 2-amino-3-phenylpropan-1-ol (B95927) derivatives highlight the chemical community's focus on obtaining enantiomerically pure compounds for biological evaluation. researchgate.netrasayanjournal.co.in
While direct comparative studies on the biological activity of the (R) and (S) enantiomers of this compound are not extensively reported in publicly available literature, insights can be drawn from related structures. For phenylpropanolamine, the individual enantiomers, d- and l-norephedrine, have been shown to possess the ability to suppress food intake in hyperphagic rats, indicating that both enantiomers can be biologically active, though potentially through different potencies or mechanisms. mdpi.com
The separation and analysis of chiral compounds are crucial for these investigations. Techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases are often employed to resolve enantiomers and assess enantiomeric purity. jiangnan.edu.cnnih.govnih.gov The differential interaction of enantiomers with a chiral selector in a chromatographic system mirrors the potential for differential binding at a biological target.
The three-dimensional arrangement of the amino, hydroxyl, and 4-fluorophenyl groups is critical for the molecule's interaction with its biological target. One enantiomer may present these functional groups in an optimal orientation for binding, leading to high affinity and potent biological activity, while the other enantiomer may bind less effectively or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. Therefore, the evaluation of the individual enantiomers of this compound is essential for a complete understanding of its pharmacological profile.
Impact of Propanol Backbone Modifications on Conformation and Activity Profiles
Modifications to the 3-amino-1-propanol backbone of this compound can significantly alter the compound's conformational flexibility, the spatial orientation of its key functional groups, and ultimately its biological activity. The propanol backbone serves as a scaffold, and changes to its structure can have profound effects on how the molecule presents its pharmacophoric elements—the amino group, the hydroxyl group, and the 4-fluorophenyl ring—to its biological target.
Conformational Effects: The introduction of substituents on the propanol backbone can restrict its rotational freedom, leading to a more conformationally constrained molecule. For example, the incorporation of alkyl groups, such as a methyl group, can influence the preferred dihedral angles of the carbon-carbon bonds in the backbone. mdpi.com This conformational locking can be advantageous if it pre-organizes the molecule into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its target. Fluorination of the backbone itself is another strategy that can have a significant impact on conformation due to stereoelectronic effects. mdpi.comnih.govnih.gov
N-Alkylation and N-Arylation: Modification of the primary amino group through the addition of alkyl or aryl substituents is a common strategy in medicinal chemistry to modulate a compound's properties. N-alkylation can affect the basicity of the amino group, its hydrogen bonding capacity, and its steric bulk. mdpi.com These changes can influence the molecule's solubility, membrane permeability, and its ability to interact with specific residues in a binding pocket. For instance, increasing the size of the N-substituent may enhance binding through additional van der Waals interactions but could also introduce steric clashes that reduce affinity.
Hydroxyl Group Modifications: The primary hydroxyl group is a key functional group that can participate in hydrogen bonding with a biological target. Esterification or etherification of this group would eliminate its hydrogen bond donating ability and increase the molecule's lipophilicity. Such modifications can be used to probe the importance of this hydrogen bonding interaction for biological activity and to potentially improve pharmacokinetic properties.
Studies on related 3-amino-1-propanol derivatives have demonstrated that modifications to the backbone and its substituents can lead to significant changes in their pharmacological profiles. For example, the synthesis and evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives revealed potent sodium channel blocking activity, highlighting how modifications to the aryloxy portion and the amino substituent can be optimized for a specific therapeutic target. nih.gov
| Backbone Modification | Potential Structural Effect | Potential Impact on Activity Profile |
|---|---|---|
| Alkylation of the Amino Group (N-Alkylation) | Increases steric bulk, alters basicity and hydrogen bonding capacity. | May enhance or decrease binding affinity depending on the target's active site topology; can improve membrane permeability. |
| Introduction of Substituents on the Carbon Backbone | Restricts conformational flexibility, can introduce new chiral centers. | May lock the molecule in a more (or less) active conformation; can introduce new interactions with the target. |
| Modification of the Hydroxyl Group (e.g., etherification) | Removes hydrogen bond donating ability, increases lipophilicity. | Can probe the importance of hydrogen bonding for target engagement; may alter solubility and pharmacokinetic properties. |
Rational Design of Analogs for Specific Research Objectives and Potency Optimization
The rational design of analogs of this compound is a key strategy for elucidating its mechanism of action, improving its potency and selectivity for a specific biological target, and optimizing its pharmacokinetic properties. This process relies on the principles of SAR and SPR, often guided by computational modeling and a deep understanding of the target's structure and function. mq.edu.auresearchgate.net
Target-Oriented Design: A primary goal in rational drug design is to create molecules that interact with a specific biological target, such as an enzyme or a receptor, with high affinity and selectivity. For example, if this compound is found to be an inhibitor of a particular enzyme, analogs can be designed to better fit into the enzyme's active site. This might involve modifying the substituents on the phenyl ring to exploit specific pockets within the active site or altering the propanol backbone to achieve a more favorable binding conformation. The design of tripeptide analogs with a 3-phenylpropane-1,2-diamine (B1211460) scaffold as aminopeptidase (B13392206) N inhibitors is an example of how a core structure can be elaborated to achieve potent and selective enzyme inhibition. nih.govresearchgate.net
Potency Optimization: Once a lead compound like this compound is identified, medicinal chemists will systematically modify its structure to improve its potency. This can involve fine-tuning the electronic properties of the phenyl ring by introducing different substituents or by varying the position of the fluorine atom. For example, replacing the 4-fluoro substituent with other electron-withdrawing or electron-donating groups can modulate the compound's binding affinity. Similarly, exploring a range of N-alkyl substituents on the amino group can lead to optimized interactions with the target.
Pharmacokinetic Improvement: Beyond potency, the rational design of analogs also aims to improve a compound's "drug-like" properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). As discussed previously, the 4-fluoro substituent is a classic example of a modification that can improve metabolic stability. Other strategies include modulating lipophilicity to achieve a balance between membrane permeability and aqueous solubility, and introducing polar groups to reduce plasma protein binding.
Computational Approaches: Modern drug design heavily relies on computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies. Molecular docking can predict how an analog might bind to its target, providing insights into key interactions and guiding the design of new molecules. QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of yet-to-be-synthesized analogs.
The following table outlines some rational design strategies for analogs of this compound and their research objectives.
| Design Strategy | Specific Modification Example | Research Objective |
|---|---|---|
| Phenyl Ring Substitution | Introduction of additional fluoro, chloro, or methyl groups at other positions. | Probe electronic and steric requirements for binding; improve potency and selectivity. |
| Amino Group Modification | Synthesis of a series of N-alkyl and N-aryl analogs. | Explore the size and nature of the binding pocket; modulate lipophilicity and basicity. |
| Backbone Rigidification | Incorporate the propanolamine (B44665) into a cyclic system (e.g., piperidine). | Reduce conformational flexibility to favor the bioactive conformation; improve potency. |
| Bioisosteric Replacement | Replace the phenyl ring with a bioisosteric heterocycle (e.g., pyridine (B92270), thiophene). | Improve physicochemical properties, alter metabolic profile, and explore new interactions with the target. |
Advanced Spectroscopic and Computational Characterization in Academic Research
Spectroscopic Methods for Structural Elucidation
A combination of spectroscopic methods is essential for the unambiguous determination of the molecular structure of 3-Amino-2-(4-fluorophenyl)propan-1-ol. These techniques probe different aspects of the molecule's constitution, from the connectivity of atoms to the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic arrangement and electronic environment within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic protons on the 4-fluorophenyl ring will typically appear as a complex multiplet system in the downfield region (around 7.0-7.3 ppm) due to spin-spin coupling with each other and with the fluorine atom. The protons of the propyl chain will be found in the more upfield region. The methylene (B1212753) protons of the CH₂OH group and the CH₂NH₂ group, as well as the methine proton (CH), would each exhibit characteristic chemical shifts and coupling patterns, providing information about their connectivity. The protons of the amino (NH₂) and hydroxyl (OH) groups may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the 4-fluorophenyl ring will resonate in the aromatic region (typically 115-165 ppm), with the carbon directly bonded to the fluorine atom showing a large one-bond carbon-fluorine coupling constant. The aliphatic carbons of the propanol (B110389) backbone will appear at higher field strengths.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.govwikipedia.org A single signal is expected for the fluorine atom in the 4-fluorophenyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) can be observed in high-resolution ¹H NMR spectra, which aids in the assignment of the aromatic proton signals. nih.gov
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.3 | 115 - 135 |
| C-F | - | 160 - 165 (d, ¹JCF) |
| C-CH | - | 135 - 140 |
| CH | 2.8 - 3.2 | 45 - 55 |
| CH₂OH | 3.5 - 3.8 | 60 - 70 |
| CH₂NH₂ | 2.9 - 3.3 | 40 - 50 |
| NH₂ | Variable (broad) | - |
| OH | Variable (broad) | - |
Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, techniques such as electrospray ionization (ESI) would likely be used to generate the molecular ion. The high-resolution mass spectrum would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula (C₉H₁₂FNO).
Computational predictions for the mass-to-charge ratio (m/z) of various adducts of the protonated molecule [M+H]⁺ are available. uni.lu These predictions are valuable for identifying the molecular ion in an experimental mass spectrum.
Predicted Mass Spectrometry Data for [C₉H₁₂FNO + H]⁺
| Adduct | Predicted m/z |
| [M+H]⁺ | 170.09757 |
| [M+Na]⁺ | 192.07951 |
| [M+NH₄]⁺ | 187.12411 |
| [M+K]⁺ | 208.05345 |
Data sourced from computational predictions. uni.lu
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation pathways. Common fragmentation for this molecule would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amine group. Cleavage of the carbon-carbon bonds in the propanol chain would also be expected, leading to fragment ions that can help to confirm the structure. For instance, a characteristic fragment would be the tropylium (B1234903) ion or related aromatic fragments resulting from cleavage at the benzylic position.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound have characteristic vibrational frequencies.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is also anticipated.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring would be expected to give a strong signal in the Raman spectrum.
Expected Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| N-H Stretch | 3200-3500 (medium) | Weak |
| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |
| Aliphatic C-H Stretch | 2850-2960 (strong) | Strong |
| C=C Aromatic Stretch | 1450-1600 (medium) | Strong |
| C-F Stretch | 1000-1400 (strong) | Weak |
| C-O Stretch | 1000-1260 (strong) | Medium |
| C-N Stretch | 1020-1250 (medium) | Medium |
Chiral Analysis Techniques for Enantiomeric Excess Determination
As this compound is a chiral molecule, determining its enantiomeric excess (e.e.) is crucial. Several analytical techniques are available for this purpose.
Chiral Chromatographic Methods
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating enantiomers and determining their relative amounts. phenomenex.comyakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For the separation of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. yakhak.org The separation would likely be performed in normal-phase mode using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol). The amino and hydroxyl groups of the analyte can interact with the chiral selector on the CSP through hydrogen bonding, while the aromatic ring can participate in π-π stacking interactions. These multiple interactions lead to the differential retention of the two enantiomers, allowing for their quantification.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. researchgate.netschrodinger.comacs.orgbiotools.usnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration.
To determine the absolute configuration of this compound, its experimental VCD spectrum would be measured. Then, the VCD spectra for both the (R) and (S) enantiomers would be predicted using quantum chemical calculations, typically based on Density Functional Theory (DFT). nih.gov By comparing the experimental VCD spectrum with the computationally predicted spectra, the absolute configuration of the enantiomer under investigation can be unambiguously assigned. biotools.us This method is particularly valuable as it does not require crystallization of the compound, which is a prerequisite for X-ray crystallography. The VCD spectra of amino alcohols are often characterized by distinct signals in the regions of the C-H, O-H, and N-H bending and stretching vibrations, which are sensitive to the stereochemistry of the molecule.
Derivatization with Chiral Reagents for Diastereomer Analysis (e.g., Marfey's Reagent, GITC)
The determination of the stereochemistry of chiral amines like this compound is crucial in many scientific contexts. A common method to achieve this is through derivatization with a chiral reagent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC.
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) are two such reagents. They react with the primary amine group of the analyte to form diastereomeric derivatives. The different spatial arrangements of these diastereomers allow for their separation, enabling the determination of the enantiomeric purity of the original compound. However, no studies have been published detailing the use of these reagents specifically with this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can unambiguously establish the absolute configuration of a chiral molecule and provide detailed insights into intermolecular interactions, such as hydrogen bonding and crystal packing. To date, the crystal structure of this compound has not been reported in crystallographic databases.
Computational Chemistry Investigations
Computational chemistry provides valuable theoretical insights into the structural and electronic properties of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and various electronic properties of molecules. By optimizing the geometry of this compound, one could obtain theoretical bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate electronic properties such as dipole moment and partial atomic charges.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is useful for predicting how a molecule will interact with other molecules. For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms of the amino and hydroxyl groups.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Information not available in public research.
Emerging Research Frontiers and Future Directions
Innovations in Sustainable and Green Chemistry Approaches for Amino Alcohol Synthesis
The synthesis of chiral amino alcohols, including fluorinated scaffolds like 3-Amino-2-(4-fluorophenyl)propan-1-ol, is undergoing a significant transformation driven by the principles of green and sustainable chemistry. These innovations aim to reduce environmental impact, improve efficiency, and enhance enantioselectivity.
Biocatalysis and Enzymatic Cascades: One of the most promising frontiers is the use of biocatalysis. Enzymes offer high stereoselectivity under mild reaction conditions, minimizing the need for harsh reagents and protecting groups. nih.gov Engineered amine dehydrogenases (AmDHs) are being explored for the direct asymmetric reductive amination of keto-alcohols, providing a green route to chiral amino alcohols with high enantiomeric excess (>99% ee). researchgate.net Furthermore, multi-enzyme cascades are being designed to convert renewable starting materials, such as diols derived from biomass, into valuable amino alcohols, enhancing the sustainability of the entire synthetic process. researchgate.net These enzymatic pathways can be optimized to achieve high yields and selectivity, offering a significant improvement over traditional chemical methods that often require elevated temperatures and pressures. researchgate.net
Visible-Light Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis. This method allows for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature to produce 1,2-amino alcohols. acs.org This approach is characterized by its mild reaction conditions and broad substrate scope, representing a simple and effective method for creating amino alcohol structures from readily available starting materials. acs.org
Organocatalysis in Green Solvents: The use of small organic molecules as catalysts (organocatalysis) offers a metal-free alternative for asymmetric synthesis. Proline-catalyzed cross-Mannich reactions, for instance, have been successfully employed for the highly diastereo- and enantioselective synthesis of fluorinated γ-amino alcohols. acs.orgbiorxiv.org Performing these reactions in environmentally benign solvents like water further enhances their green credentials. The uncatalyzed aminolysis of epoxides under mildly basic and pH-controlled aqueous conditions is another example of a green route to β-amino alcohols, demonstrating high regioselectivity. acs.org
The table below summarizes key green chemistry approaches applicable to the synthesis of fluorinated amino alcohols.
| Approach | Key Features | Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases, dehydrogenases) | High stereoselectivity, mild conditions, reduced waste |
| Visible-Light Photocatalysis | Uses light energy to drive reactions in aqueous media | Energy-efficient, atom-economical, mild conditions |
| Organocatalysis | Metal-free catalysis (e.g., proline) | Avoids heavy metal contamination, high enantioselectivity |
Exploration of Novel Biological Pathways and Targets for Fluorinated Amino Alcohol Scaffolds
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. For scaffolds like this compound, research is moving towards identifying and validating novel biological targets where these improved properties can be leveraged.
Monoamine Transporter Inhibition: A significant area of exploration for γ-amino alcohol derivatives is their activity as monoamine reuptake inhibitors. These compounds have shown potent inhibitory activity against the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). acs.orgacs.orgbiorxiv.org These transporters are critical targets in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neurological conditions. researchgate.net The 2-arylpropan-1-ol scaffold is a key structural motif in potent norepinephrine reuptake inhibitors. Molecular docking studies highlight the importance of specific interactions within the transporter's binding pocket, which can be modulated by substitutions on the aryl ring and the amino group. researchgate.net The presence of a fluorine atom, as in this compound, can alter the electronic properties and conformation of the molecule, potentially leading to enhanced selectivity and potency for these transporters.
Modulation of Protein-Protein Interactions: Fluorinated amino acids are increasingly being used to modulate protein folding and stability. researchgate.net The unique properties of the carbon-fluorine bond can influence non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for protein structure and function. nih.gov This opens up the possibility of using fluorinated amino alcohol scaffolds to design molecules that can disrupt or stabilize specific protein-protein interactions, a strategy that is gaining prominence in drug discovery for targeting pathways previously considered "undruggable."
Antimicrobial and Antiparasitic Agents: Aryl amino alcohol derivatives have also been investigated for their potential as antimalarial drugs. nih.gov These compounds can inhibit the growth of parasites like Plasmodium falciparum. The introduction of a fluorine atom into such scaffolds could enhance their activity and pharmacokinetic profile, offering a new avenue for the development of novel anti-infective agents.
| Biological Target Class | Potential Therapeutic Application | Role of Fluorinated Amino Alcohol Scaffold |
| Monoamine Transporters (SERT, NET, DAT) | Depression, ADHD, Neurological Disorders | Potent and selective inhibition of neurotransmitter reuptake |
| Protein-Protein Interfaces | Oncology, Inflammatory Diseases | Stabilization or disruption of key protein interactions |
| Parasitic Enzymes (e.g., Plasmepsin II) | Malaria and other infectious diseases | Inhibition of essential parasitic metabolic pathways |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Discovery
The convergence of artificial intelligence (AI) and chemistry is accelerating the discovery and optimization of new molecules. For compounds like this compound, these computational tools offer powerful methods for predicting properties, designing synthetic routes, and identifying potential biological targets.
Predictive Modeling of Physicochemical and Biological Properties: Machine learning models, particularly graph neural networks and transfer learning, are being used to predict a wide range of molecular properties, including absorption, distribution, metabolism, and excretion (ADME). acs.org For fluorinated compounds, AI can help predict how the fluorine atom will impact key drug-like properties such as metabolic stability and receptor binding affinity. acs.org Quantum chemistry calculations, often coupled with machine learning, can provide insights into the electronic structure and reactivity of fluorinated molecules, helping to rationalize their biological activity. nih.gov
De Novo Drug Design and Synthesis Prediction: AI algorithms are now capable of designing novel molecules with desired properties from scratch. nih.gov These generative models can explore vast chemical spaces to identify new fluorinated amino alcohol derivatives with optimized activity against specific biological targets. Furthermore, AI platforms can predict the outcomes of chemical reactions with high accuracy and even suggest complete synthetic pathways, significantly reducing the time and effort required in preclinical drug discovery. researchgate.netsemanticscholar.org Tools like IBM RXN for Chemistry use deep learning models trained on millions of reactions to plan retrosynthetic routes for complex molecules. nih.gov
Development of Advanced Force Fields: Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of molecules and their interactions with biological targets. The development of accurate force field parameters for fluorinated amino acids is an active area of research. rsc.org These parameters, derived using quantum mechanical calculations, enable realistic simulations of fluorinated proteins and ligands, providing atomic-level insights into their structure and dynamics. This is essential for the rational design of new drugs based on the this compound scaffold.
Development of Advanced Analytical Probes and Tracers Utilizing the Fluorine Tag
The fluorine atom in this compound is not only a modulator of biological activity but also a powerful analytical handle. The unique properties of the fluorine-19 (¹⁹F) and fluorine-18 (B77423) (¹⁸F) isotopes are being leveraged to develop sophisticated probes and tracers for biological and medical applications.
¹⁹F NMR Spectroscopy for In-Cell Studies: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for studying molecular interactions in complex biological environments. Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal provides a background-free window to observe the behavior of a fluorinated molecule. acs.orgresearchgate.net By incorporating a ¹⁹F-labeled compound like this compound into a biological system, researchers can monitor its binding to target proteins, conformational changes, and metabolic fate directly within living cells. rsc.orgacs.org This "fluorine tag" allows for the detailed investigation of protein structure and dynamics, enzyme mechanisms, and drug-target engagement in a native-like environment. acs.orgnih.gov
¹⁸F-Labeled Tracers for Positron Emission Tomography (PET): Positron Emission Tomography (PET) is a non-invasive imaging technique that provides functional information about metabolic processes in the body. The radioisotope ¹⁸F is one of the most widely used radionuclides for PET tracer development due to its convenient half-life and low positron energy. nih.govnih.gov Amino acid-based PET tracers, labeled with ¹⁸F, are of great interest for oncologic imaging as they can target the increased amino acid transport rates in many tumor cells. nih.govnih.govfrontiersin.org A molecule like this compound is an excellent candidate for derivatization into an ¹⁸F-labeled PET tracer. Such a tracer could be used for the diagnosis, staging, and monitoring of treatment response in various cancers, including brain tumors and prostate cancer, where amino acid metabolism is often upregulated. nih.gov
Fluorine Probes for Metabolomics: Advanced analytical techniques are combining fluorine labeling with high-resolution mass spectrometry and NMR to profile metabolites in biological samples. acs.orgchemrxiv.org Fluorine-containing derivatizing agents can be used to "tag" specific classes of metabolites, such as amines, allowing for their sensitive and selective detection by ¹⁹F NMR. chemrxiv.org This approach can provide valuable insights into metabolic pathways and the identification of biomarkers for various diseases.
| Technique | Isotope | Application | Key Advantage |
| NMR Spectroscopy | ¹⁹F | Studying protein-ligand interactions, in-cell protein dynamics, drug metabolism | Background-free signal, high sensitivity to local chemical environment |
| Positron Emission Tomography (PET) | ¹⁸F | Non-invasive imaging of tumors and neurological processes | High sensitivity, quantitative functional imaging in vivo |
| Metabolite Profiling | ¹⁹F | Quantification of specific classes of metabolites in biological fluids | Selective detection and quantification of tagged molecules |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
